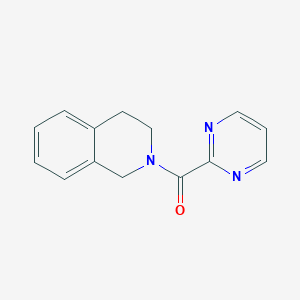

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 2640972-66-1

Cat. No.: VC11881937

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640972-66-1 |

|---|---|

| Molecular Formula | C14H13N3O |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 3,4-dihydro-1H-isoquinolin-2-yl(pyrimidin-2-yl)methanone |

| Standard InChI | InChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2 |

| Standard InChI Key | CHKDTUPHOJFQTM-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3 |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3 |

Introduction

2-(Pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that combines the tetrahydroisoquinoline framework with a pyrimidine carbonyl group. This compound is of interest in chemical and pharmaceutical research due to its potential biological activities. The compound's CAS number is 2640972-66-1, and its molecular formula is C14H13N3O, with a molecular weight of approximately 239.2725 g/mol .

Biological Activity

While specific biological activity data for 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline are not readily available, compounds with similar structures, such as those incorporating pyrimidine and isoquinoline moieties, often exhibit interesting pharmacological properties. These include potential anticancer, antiviral, and antibacterial activities due to their ability to interact with enzymes and receptors.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and structural modification to enhance its potential therapeutic applications. The integration of pyrimidine and tetrahydroisoquinoline frameworks offers a promising starting point for drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume